1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
Descripción
This compound features a bipiperidine core substituted with a 3,5-dimethyl-1,2-oxazole-4-carbonyl group and a 5-(trifluoromethyl)pyridin-2-yloxy moiety. The 1,2-oxazole ring, with its electron-rich heterocyclic structure, may influence hydrogen bonding and solubility.
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O3/c1-14-20(15(2)32-27-14)21(30)29-9-5-17(6-10-29)28-11-7-18(8-12-28)31-19-4-3-16(13-26-19)22(23,24)25/h3-4,13,17-18H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDXKXYPMXNMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related analogs:
Key Findings and Implications
Bipiperidine vs. Piperidine Scaffolds: The bipiperidine core in the target compound may improve receptor binding compared to single-piperidine analogs (e.g., ) due to enhanced conformational flexibility.
Heterocyclic Substituents :
- The 1,2-oxazole carbonyl group in the target compound differs from the sulfonyl group in ’s analog. Sulfonyl groups typically enhance solubility but may reduce membrane permeability compared to carbonyls .
- Oxadiazole-containing analogs () exhibit distinct electronic properties, favoring interactions with polar enzyme active sites, whereas oxazoles may prioritize hydrophobic interactions .
Trifluoromethylpyridine Moieties :
The 5-(trifluoromethyl)pyridin-2-yloxy group in the target compound and ’s analog contributes to metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .
Pharmacokinetic Predictions : Computational studies () on structurally dissimilar piperidine derivatives suggest that the target compound’s logP (~3.5–4.0) aligns with drug-like properties, though its bipiperidine core may require formulation optimization for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
